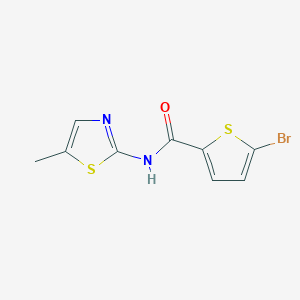
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
説明
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as DMPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a crucial role in various physiological processes. DMPP has been used to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of α7 nicotinic acetylcholine receptors.
作用機序
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as a potent and selective agonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and activates it, leading to the opening of the ion channel and the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the initiation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects on the body. It can enhance synaptic plasticity, improve learning and memory, and increase attention and arousal. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain. N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor, which makes it useful for studying the function of this receptor. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has some limitations as well. It has a short half-life and can rapidly desensitize the α7 nicotinic acetylcholine receptor, which can make it difficult to study its long-term effects. It can also have off-target effects on other nicotinic acetylcholine receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide and α7 nicotinic acetylcholine receptors. One direction is to investigate the potential therapeutic applications of N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study the long-term effects of N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide on synaptic plasticity and learning and memory. Additionally, researchers can explore the role of α7 nicotinic acetylcholine receptors in other physiological processes such as pain perception and immune function. Overall, N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has the potential to be a valuable tool for investigating the function of α7 nicotinic acetylcholine receptors and their potential therapeutic applications.
科学的研究の応用
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of α7 nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and play a role in various physiological processes such as learning and memory, attention, and synaptic plasticity. N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been used to study the effects of α7 nicotinic acetylcholine receptors on these processes and to explore their potential therapeutic applications.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-7-14(2)16(12-13)20-17(22)15-8-10-21(11-9-15)18(23)19(3,4)5/h6-7,12,15H,8-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKFOXZEGKQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethoxyacetamide](/img/structure/B4719109.png)


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4719128.png)
![2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4719136.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4719140.png)
![bis{4-[(4-chlorophenyl)sulfonyl]phenyl}methanone](/img/structure/B4719154.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide](/img/structure/B4719155.png)
![N-phenyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4719159.png)
![1-bromo-5-[(2-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B4719172.png)
![2-(2-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4719177.png)
![2-(2-biphenylyloxy)-N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4719185.png)

![1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4719203.png)